4-fluoro-N-methylbenzamide
Overview
Description
4-Fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H8FNO. It is a derivative of benzamide, where a fluorine atom is substituted at the para position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methylbenzamide typically involves two main steps:
Fluorination of Benzamide: Benzamide undergoes a fluorination reaction to introduce a fluorine atom at the para position of the benzene ring, resulting in 4-fluorobenzamide.
N-Methylation: The 4-fluorobenzamide is then subjected to N-methylation under appropriate conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled reaction environments to facilitate the fluorination and N-methylation processes efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents under suitable conditions.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Various substituted derivatives of this compound.
Reduction: 4-fluoro-N-methylbenzylamine.
Oxidation: Oxidized forms of the amide group, potentially forming nitriles or carboxylic acids.
Scientific Research Applications
4-Fluoro-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong interactions with target sites.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Similar structure but lacks the fluorine atom.
4-Fluorobenzamide: Similar structure but lacks the N-methyl group.
4-Fluoro-N-ethylbenzamide: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
4-Fluoro-N-methylbenzamide is unique due to the presence of both the fluorine atom and the N-methyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the N-methyl group can affect its solubility and reactivity .
Properties
IUPAC Name |
4-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJUDHVYWCZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399053 | |
Record name | 4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-49-5 | |
Record name | 4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-fluoro-N-methylbenzamide in the development of enzalutamide?
A1: this compound serves as a crucial building block in synthesizing enzalutamide []. One of the research papers describes a method where this compound reacts with 2-amino-isobutyric acid under specific conditions to yield an intermediate compound. This intermediate is further processed to obtain enzalutamide, a medication used to treat prostate cancer.
Q2: How does the structure of a compound containing this compound influence its interaction with the human Anaplastic Lymphoma Kinase (ALK)?
A2: Research reveals the crystal structure of human ALK in complex with an inhibitor containing the this compound moiety []. While the abstract doesn't detail specific interactions, it highlights the importance of understanding these interactions for drug development. This structural information provides insights into how the inhibitor, incorporating the this compound group, binds to the ALK enzyme and potentially inhibits its activity.
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